molecular formula C16H28N2O6 B1427321 L-Proline, N-[(1,1-dimethylethoxy)carbonyl]-3-methyl-L-valyl-4-hydroxy-, (4R)- CAS No. 630421-46-4

L-Proline, N-[(1,1-dimethylethoxy)carbonyl]-3-methyl-L-valyl-4-hydroxy-, (4R)-

Cat. No. B1427321
M. Wt: 344.4 g/mol
InChI Key: XYXBVELFAOEJDK-OUAUKWLOSA-N
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Description

L-Proline, N-[(1,1-dimethylethoxy)carbonyl]-3-methyl-L-valyl-4-hydroxy-, (4R)-, commonly referred to as L-Proline, is an organic compound found in proteins and other biological macromolecules. It is an essential amino acid and is involved in many metabolic pathways. L-Proline is found in most proteins and is an important component of collagen, elastin, and keratin. It is also a precursor to other amino acids, such as L-glutamate and L-arginine. L-Proline has a wide range of applications in biochemistry, medicine, and other fields.

Scientific Research Applications

Fundamental Research and Industrial Use

L-Proline analogues, including L-Proline, N-[(1,1-dimethylethoxy)carbonyl]-3-methyl-L-valyl-4-hydroxy-, (4R)-, have shown significant importance in studying cellular metabolism and macromolecule synthesis in both prokaryotic and eukaryotic cells. These compounds are valuable for fundamental research and have applications in industrial processes. For instance, microorganisms overproducing l-proline have been developed by isolating mutants resistant to l-proline analogues, highlighting their utility in tuning the properties of peptides and pharmaceutical compounds (Bach & Takagi, 2013).

Application in Organic Synthesis

L-Proline serves as a catalyst in the synthesis of various substituted 4H-chromene derivatives. It plays a crucial role in facilitating reactions in ethanol under mild, metal-free conditions, demonstrating its significance in the green chemistry domain. This application highlights the versatility of L-Proline in catalyzing environmentally friendly chemical reactions (Li, Zhang, & Gu, 2012).

Discovery in Citrus Fruits

In the study of citrus fruits, including bergamot and others from the Citrus genus, N-methyl-L-proline and 4-hydroxy-L-prolinebetaine, derivatives of L-Proline, have been identified. This discovery expands the understanding of the biochemical composition of these fruits and has potential implications for their nutritional and medicinal value (Servillo et al., 2011a; Servillo et al., 2011b).

Structural Analysis

The protected derivative of trans-4-hydroxy-L-proline has been structurally characterized, providing insights into the molecular conformation and hydrogen-bonding interactions. This contributes to the fundamental understanding of the molecule's structure and its potential interactions in various chemical and biological processes (Clegg, Deboves, & Elsegood, 2003).

Novel Hydroxyproline Dioxygenases

The discovery of novel L-proline cis-4-hydroxylases has opened new avenues for the industrial production of cis-4-hydroxy-L-proline. This advancement in understanding hydroxyproline isomers enhances the potential for developing pharmaceuticals and other valuable compounds (Hara & Kino, 2009).

Anticonvulsant and Anti-inflammatory Properties

Research on N-methyl-(2S,4R)-trans-4-hydroxy-L-proline from Sideroxylon obtusifolium shows significant anticonvulsant effects, potentially related to its anti-inflammatory and antioxidant properties. This highlights the therapeutic potential of this compound in treating neurological disorders like epilepsy (De Aquino et al., 2020).

properties

IUPAC Name

(2S,4R)-1-[(2S)-3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]-4-hydroxypyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O6/c1-15(2,3)11(17-14(23)24-16(4,5)6)12(20)18-8-9(19)7-10(18)13(21)22/h9-11,19H,7-8H2,1-6H3,(H,17,23)(H,21,22)/t9-,10+,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYXBVELFAOEJDK-OUAUKWLOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)N1CC(CC1C(=O)O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)N1C[C@@H](C[C@H]1C(=O)O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Proline, N-[(1,1-dimethylethoxy)carbonyl]-3-methyl-L-valyl-4-hydroxy-, (4R)-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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